4-Nitro-1H-pyrazole-3-carboxamide is a functionalized heterocyclic compound featuring a pyrazole core substituted with both an electron-withdrawing nitro group and a hydrogen-bonding carboxamide group. This specific combination makes it a valuable intermediate, primarily in the synthesis of advanced materials and complex organic molecules. [1] Unlike simple nitropyrazoles, the presence of the 3-carboxamide moiety provides a distinct reactive and structural handle, positioning this compound as a key precursor for derivatives where this specific functionality is required for final performance. [2]
For many synthesis targets, substituting this compound with its seemingly similar precursor, 4-nitro-1H-pyrazole-3-carboxylic acid, is not a viable option. Procuring the pre-formed carboxamide is critical when the synthetic route is designed to specifically leverage the primary amide's reactivity or its capacity for strong hydrogen bonding to direct crystal structure and material properties. [1] Opting for the carboxylic acid necessitates adding a separate, often challenging, amide coupling step which introduces process variability, additional costs, and potential yield loss. Therefore, for streamlined workflows targeting amide-specific structures, 4-nitro-1H-pyrazole-3-carboxamide is the procurement-efficient choice.
The 4-nitro-1H-pyrazole core, provided by this compound, is a foundational component for next-generation energetic materials. Research integrating this core into a pyrazole–bistetrazole framework yielded an energetic salt (5b) with a detonation velocity (Dv) of 9111 m s⁻¹ and an impact sensitivity (IS) of 13 J. [1] This demonstrates a significant performance improvement over the widely used benchmark, RDX, which has a detonation velocity of approximately 8750 m s⁻¹ and a lower impact sensitivity of 7.4 J, indicating the derivative is both more powerful and less sensitive. [1]
| Evidence Dimension | Detonation Performance & Sensitivity of Derivative |
| Target Compound Data | Enables derivative with Dv = 9111 m s⁻¹ and IS = 13 J |
| Comparator Or Baseline | RDX (Benchmark Energetic): Dv ≈ 8750 m s⁻¹, IS = 7.4 J |
| Quantified Difference | +361 m s⁻¹ higher detonation velocity and 76% lower impact sensitivity for the derivative compared to RDX. |
| Conditions | Comparison of a final energetic salt derived from the 4-nitropyrazole core versus the standard RDX benchmark. |
This demonstrates that the compound is a suitable precursor for producing high-performance, low-sensitivity energetic materials that can meet more demanding specifications than those made with traditional precursors.
The nitropyrazole class is characterized by high thermal stability, a critical parameter for process safety and material handling. While specific DSC/TGA data for 4-Nitro-1H-pyrazole-3-carboxamide is not available in the cited literature, its direct synthetic precursor and most common comparator, 4-Nitro-1H-pyrazole-3-carboxylic acid, exhibits a high decomposition temperature of 223-225 °C. Furthermore, related dinitropyrazoles demonstrate even higher stability, with 3,5-dinitropyrazole showing a decomposition onset of 321 °C under elevated pressure, confirming the robustness of the core heterocyclic structure. [1]
| Evidence Dimension | Onset of Thermal Decomposition (°C) |
| Target Compound Data | Data not available in cited literature; belongs to a class of compounds with high thermal stability. |
| Comparator Or Baseline | Key Precursor (4-Nitro-1H-pyrazole-3-carboxylic acid): 223-225 °C. Related In-Class Compound (3,5-dinitropyrazole): 321 °C (at 50 bar). [<a href="https://doi.org/10.1016/j.phpro.2015.11.003" target="_blank">1</a>] |
| Quantified Difference | Not directly quantifiable, but the key precursor and related compounds show high decomposition temperatures, suggesting a robust thermal profile suitable for high-temperature processing. |
| Conditions | Thermal analysis (DSC/TGA) at a heating rate of 10 °C/min. |
A high thermal decomposition threshold is essential for precursors in advanced materials synthesis, ensuring stability during multi-step reactions and contributing to the safety and reliability of the final product.
The standard and most flexible laboratory synthesis of pyrazole carboxamides involves the coupling of a pyrazole carboxylic acid with a desired amine. Procuring 4-Nitro-1H-pyrazole-3-carboxamide provides a direct entry to this chemical class, eliminating the need for this entire reaction step. This is a significant process advantage over using the alternative precursor, 4-nitro-1H-pyrazole-3-carboxylic acid, which requires sourcing coupling reagents (e.g., HOBT, EDCI), optimizing reaction conditions, and performing additional purification steps to achieve the final amide. [1]
| Evidence Dimension | Required Synthesis Steps to achieve target amide |
| Target Compound Data | 0 (Procured directly) |
| Comparator Or Baseline | 4-Nitro-1H-pyrazole-3-carboxylic acid: 1 (Requires separate amide coupling reaction) |
| Quantified Difference | Saves one complete, multi-component reaction and purification step. |
| Conditions | Standard peptide or amide coupling synthesis protocols. |
This directly translates to reduced labor costs, lower raw material consumption (coupling agents, solvents), less process development time, and improved overall workflow efficiency.
This compound is the right choice for research programs aiming to develop next-generation energetic materials. Its inherent thermal stability and the demonstrated ability of its core structure to produce derivatives with higher detonation velocity and lower sensitivity than RDX make it a key building block for creating safer and more powerful explosives and propellants. [1]
In medicinal or materials chemistry, when the final target molecule requires a primary 4-nitropyrazole-3-carboxamide structure, procuring this compound directly is more efficient than starting with the carboxylic acid. This avoids the time, cost, and variability of an amide coupling reaction, making it ideal for process optimization and improving reproducibility in complex synthesis workflows.
The primary carboxamide group is a potent hydrogen bond donor and acceptor. This compound is therefore a preferred choice for synthesizing ligands or materials where directing intermolecular interactions is key to function, such as in the formation of specific metal-organic frameworks (MOFs), co-crystals, or pharmacologically active molecules that bind to protein active sites via hydrogen bonding. [2]